molecular formula C24H21FN4O5 B2445631 2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1105226-08-1

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B2445631
CAS RN: 1105226-08-1
M. Wt: 464.453
InChI Key: WCRKRLGOIWRDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This structure is often found in various pharmaceuticals due to its bioactivity . The compound also contains a pyridinone group, which is a derivative of pyridine with a carbonyl group at the 2-position . The presence of a fluoro and a methyl group on a phenyl ring suggests that the compound might have interesting reactivity and properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure . The presence of the 1,2,4-oxadiazole and pyridinone rings would likely result in a rigid structure, while the various substituents could influence the overall shape and polarity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The 1,2,4-oxadiazole ring is generally stable but can participate in reactions under certain conditions . The pyridinone could potentially undergo reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and stability . These properties would need to be determined experimentally .

Scientific Research Applications

Synthesis and Biological Assessment

  • Synthesis Methods: Research by Karpina et al. (2019) explores the synthesis of related compounds, highlighting the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides. This study provides insights into the synthetic approaches applicable to similar compounds, which could be relevant for the synthesis of the compound (Karpina et al., 2019).

Antimicrobial and Antibacterial Applications

  • Antibacterial Potentials: Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which were evaluated for their antibacterial potential. This could suggest similar potentials for the compound (Iqbal et al., 2017).
  • Antimicrobial Properties: Parikh and Joshi (2014) investigated 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives condensed with phenyl acetamide derivatives for their antimicrobial properties. This research suggests possible antimicrobial applications for compounds with similar structures (Parikh & Joshi, 2014).

Anticancer and Anti-inflammatory Applications

  • Cytotoxic Activity Against Cancer Cell Lines: Moghadam and Amini (2018) studied the cytotoxic activity of a novel compound derived from indibulin and combretastatin against breast cancer cell lines. This research could imply potential anticancer applications for related compounds (Moghadam & Amini, 2018).
  • Anti-inflammatory Activity: Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides and evaluated their anti-inflammatory activity, suggesting potential applications for compounds with similar structures (Sunder & Maleraju, 2013).

Molecular Docking and Ligand-Protein Interactions

  • Ligand-Protein Interactions: The study by Mary et al. (2020) on benzothiazolinone acetamide analogs included spectroscopic, quantum mechanical studies, and ligand-protein interactions. This kind of analysis is crucial for understanding the biological interactions and potential drug applications of similar compounds (Mary et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It would be important to handle it with appropriate safety precautions until its properties are fully understood .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. This could include biological testing if it’s intended to be a drug .

properties

IUPAC Name

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O5/c1-14-6-8-16(12-18(14)25)26-21(30)13-29-10-4-5-17(24(29)31)23-27-22(28-34-23)15-7-9-19(32-2)20(11-15)33-3/h4-12H,13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRKRLGOIWRDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.